4-Bromo-5-(difluoromethyl)-1-ethyl-3-methylpyrazole
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Overview
Description
4-Bromo-5-(difluoromethyl)-1-ethyl-3-methylpyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with bromine, difluoromethyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(difluoromethyl)-1-ethyl-3-methylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of brominated pyrazole derivatives, which undergo further functionalization to introduce the difluoromethyl, ethyl, and methyl groups. The reaction conditions often include the use of bases and solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, alkylation, and fluorination, followed by purification techniques like recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(difluoromethyl)-1-ethyl-3-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bases: Common bases used include sodium hydroxide and potassium carbonate.
Solvents: Solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often used.
Catalysts: Palladium catalysts are frequently employed in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield various substituted pyrazole derivatives .
Scientific Research Applications
4-Bromo-5-(difluoromethyl)-1-ethyl-3-methylpyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethyl)-1-ethyl-3-methylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
4-Bromo-5-nitrophthalonitrile: This compound shares the bromine substitution but differs in other functional groups.
4,5-Dichlorophthalonitrile: Similar in having halogen substitutions but with chlorine instead of bromine.
Uniqueness: 4-Bromo-5-(difluoromethyl)-1-ethyl-3-methylpyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-1-ethyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2/c1-3-12-6(7(9)10)5(8)4(2)11-12/h7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGBACYAJPCDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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